molecular formula C9H14N2O B8772807 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one

3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one

Cat. No. B8772807
M. Wt: 166.22 g/mol
InChI Key: PAQRCBVGFAXTLI-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a solution of 4-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 eq) in methanol and aq. ammonia solution (9:1) was added a catalytic amount of Raney Nickel. The reaction mixture was stirred at room temperature under hydrogen pressure (balloon pressure) for 2-5 h. On completion of reaction, it was filtered through a celite bed and the filtrate was concentrated under reduced pressure to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([CH3:9])[NH:6][C:5](=[O:10])[C:4]=1[C:11]#[N:12])[CH3:2]>CO.N.[Ni]>[NH2:12][CH2:11][C:4]1[C:5](=[O:10])[NH:6][C:7]([CH3:9])=[CH:8][C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(NC(=C1)C)=O)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under hydrogen pressure (balloon pressure) for 2-5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
On completion of reaction, it
FILTRATION
Type
FILTRATION
Details
was filtered through a celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 (± 1.5) h
Name
Type
product
Smiles
NCC=1C(NC(=CC1CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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